2-Methyl-8-[3-(2-phenylphenoxy)propoxy]quinoline;oxalic acid
Overview
Description
2-Methyl-8-[3-(2-phenylphenoxy)propoxy]quinoline;oxalic acid is a useful research compound. Its molecular formula is C27H25NO6 and its molecular weight is 459.5 g/mol. The purity is usually 95%.
The exact mass of the compound 8-[3-(2-biphenylyloxy)propoxy]-2-methylquinoline oxalate is 459.16818752 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Reactivity Research in chemical synthesis often explores the reactivity of quinoline derivatives for creating complex molecules. For instance, the β-Arylation of carboxamides through iron-catalyzed C(sp3)-H bond activation indicates the utility of quinoline derivatives in forming arylated compounds, which could be relevant for pharmaceutical development (R. Shang et al., 2013). This demonstrates the potential of quinoline structures in facilitating complex chemical transformations, potentially including those involving "8-[3-(2-biphenylyloxy)propoxy]-2-methylquinoline oxalate."Pharmacological Applications While direct applications of "8-[3-(2-biphenylyloxy)propoxy]-2-methylquinoline oxalate" in pharmacology were not found, the broader research into quinoline derivatives highlights their significance in medicinal chemistry. For example, studies on polyhydroquinoline derivatives bearing a fluorinated 5-aryloxypyrazole nucleus have shown significant antimalarial, antibacterial, and antitubercular activities (Sharad C. Karad et al., 2015). This suggests that structurally related compounds like "8-[3-(2-biphenylyloxy)propoxy]-2-methylquinoline oxalate" could potentially be explored for similar pharmacological applications.
Materials Science and Optoelectronics Research into the optoelectronic properties of hydroquinoline derivatives indicates the potential of quinoline derivatives in materials science, particularly in the development of materials for organic light-emitting diodes (OLEDs) and as fluorescent sensors (A. Irfan et al., 2020). The unique electronic and photophysical properties of these compounds could inform the applications of "8-[3-(2-biphenylyloxy)propoxy]-2-methylquinoline oxalate" in creating novel materials with specific optical characteristics.
Properties
IUPAC Name |
2-methyl-8-[3-(2-phenylphenoxy)propoxy]quinoline;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO2.C2H2O4/c1-19-15-16-21-11-7-14-24(25(21)26-19)28-18-8-17-27-23-13-6-5-12-22(23)20-9-3-2-4-10-20;3-1(4)2(5)6/h2-7,9-16H,8,17-18H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIIMONBGQQLDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCCOC3=CC=CC=C3C4=CC=CC=C4)C=C1.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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